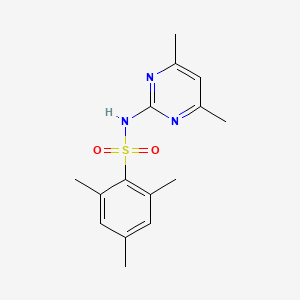

N-(4,6-二甲基-2-嘧啶基)-2,4,6-三甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-dimethyl-2-pyrimidinyl)-2,4,6-trimethylbenzenesulfonamide is a compound that falls within the category of sulfonamides, a group known for their diverse chemical reactions, structural variations, and significant applications in various fields of chemistry and pharmacology. The synthesis, structural analysis, and properties of sulfonamides have been extensively studied to understand their potential uses and behaviors in different chemical environments.

Synthesis Analysis

The synthesis of sulfonamides often involves condensation reactions, where sulfadiazine derivatives are reacted with aldehydes or ketones. For example, a compound was synthesized via the condensation of 4-bromobenzaldehyde and sulfadiazine, characterized using FTIR and UV-Vis spectroscopy along with computational methods like DFT (Density Functional Theory) (Sowrirajan et al., 2022).

科学研究应用

衍生化和分析应用

一项重要的应用涉及它使用重氮甲烷衍生化以形成异构体产物。然而,这个过程会产生气相色谱中反应各异的化合物,表明食用肉组织中磺胺类药物的色谱测定中存在潜在的误差 (Feil, Paulson, & Lund, 1989)。

结构和光谱研究

已经对该化合物进行了广泛的理论和实验结构研究。这些研究包括使用 DFT/B3LYP 和 HF 方法对其分子结构和谐波振动频率的研究。研究还涵盖了它的稳定性,它是由超共轭相互作用、电荷离域和通过自然键轨道 (NBO) 分析的分子内氢键分析引起的。已经讨论了电子结构和分子性质,例如 E_HOMO、E_LUMO、能隙和偶极矩,以与生物活性相关 (Mansour & Ghani, 2013)。

合成与表征

研究还集中在合成、表征和对新合成的磺酰胺分子的计算研究上。这些研究包括用于理解结构的 SCXRD 研究和光谱工具,以及用于探索结构和电子性质的 DFT/B3LYP 水平理论。研究扩展到局部反应性描述符、分子动力学模拟和与蛋白质的相互作用 (Murthy 等,2018)。

生物学评估

此外,已经合成了带有苯磺酰胺部分的新型硫脲衍生物,并评估了它们对结核分枝杆菌的活性。这些研究的构效关系 (SAR) 分析提供了对增强抗菌活性的化学修饰的见解 (Ghorab 等,2017)。

安全和危害

作用机制

Target of Action

It’s structurally similar to sulfamethazine, a sulfanilamide anti-infective agent . Sulfanilamides typically target bacterial enzymes involved in folic acid synthesis, inhibiting bacterial growth.

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions . The presence of the sulfonamide group could potentially allow it to act as a competitive inhibitor of enzymes, mimicking the natural substrate’s structure .

Biochemical Pathways

Sulfonamides like sulfamethazine typically interfere with the synthesis of folic acid in bacteria, disrupting dna synthesis and cell replication .

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . They are primarily excreted unchanged in the urine .

Result of Action

If it acts similarly to other sulfonamides, it would inhibit bacterial growth by interfering with folic acid synthesis, a crucial component for bacterial dna replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the antibiotic sulfamethazine in the environment can enhance the invasion ability of some manure-borne invaders

属性

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-6-10(2)14(11(3)7-9)21(19,20)18-15-16-12(4)8-13(5)17-15/h6-8H,1-5H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBCJPVMGDPJSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5502560.png)

![3-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5502564.png)

![rel-(3aS,6aS)-1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5502570.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5502608.png)